5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid
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Description
5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is a modified pyrazole containing a carboxylic acid moiety . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .
Synthesis Analysis
The synthesis of pyrazoles often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is represented by the formula C8H10N2O2 . It has a molecular weight of 166.18 .Chemical Reactions Analysis
The chemical reactions involving pyrazoles often include the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Fungicidal and Insecticidal Agents
- A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized .
- These compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
- Especially, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, of which the fungicidal activity is better than that of the commercial fungicide Thifluzamide and Azoxystrobinare .
- Compound 9l has LC50 values of 3.81 mg/L against Aphis fabae, which was comparable with the commercial insecticide Tolfenpyrad .
properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQQDWWBUEGMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390218 |
Source
|
Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
CAS RN |
957500-07-1 |
Source
|
Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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